Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(methylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFYYLVYHYPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693547 | |
| Record name | tert-Butyl 2-[(methylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-35-5 | |
| Record name | tert-Butyl 2-[(methylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is explored as a precursor in drug development. Its structural features allow for modifications that can enhance pharmacological properties. Research is ongoing to evaluate its effectiveness against various diseases, particularly infectious diseases and cancers.
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in synthetic chemistry.
Research has demonstrated that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against specific bacterial strains.
- Cytotoxicity : In vitro evaluations indicate potential anticancer properties through mechanisms such as enzyme inhibition and receptor modulation.
Antimicrobial Studies
Research has indicated that this compound displays significant antimicrobial activity against certain bacterial strains. The mechanism hypothesized involves disruption of bacterial cell wall synthesis.
Enzyme Inhibition Studies
Studies have focused on the enzyme inhibition capabilities of this compound. It has been shown to inhibit specific enzymes that play critical roles in metabolic pathways, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.
Mechanism of Action
The mechanism of action of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (Compound 21)
- Structure: Features a cyclobutyl-methoxycarbonyl group at the 2-position instead of methylamino-methyl.
- Synthesis: Prepared via photoredox-catalyzed radical addition using tert-butyl 2-boronic ester precursors and methyl 5-iodo-2-methylenepentanoate (49% yield) .
tert-Butyl 4-(methyl(3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (Compound 7.139)
- Structure: Contains a nitro-pyridinyl-methylamino group at the 4-position.
- Synthesis: Achieved via nucleophilic aromatic substitution between 2-chloro-3-nitropyridine and tert-butyl 4-(methylamino)piperidine-1-carboxylate (96% yield) .
- Applications : The nitro group enhances electrophilicity, enabling participation in reduction or cross-coupling reactions, unlike the primary amine in the target compound.
Piperidine vs. Pyrrolidine Analogs
(R)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate
- Structure : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
- This structural difference may affect chiral recognition in asymmetric catalysis .
Functional Group Modifications
tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
- Structure: Substitutes the methylamino-methyl group with a methylamino-ethyl chain at the 4-position.
- Properties: The extended ethyl linker may improve solubility in nonpolar solvents but reduce steric shielding of the amine, increasing susceptibility to oxidation .
Biological Activity
Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (TBMPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
TBMPC is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 228.34 g/mol
- CAS Number : 123855-51-6
The compound features a piperidine ring with a tert-butyl group and a methylamino substituent, which may influence its interaction with biological targets.
The biological activity of TBMPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : TBMPC has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes.
- Receptor Modulation : The compound may interact with specific receptors, affecting signal transduction pathways involved in various physiological responses.
Biological Activity Overview
Research has demonstrated that TBMPC exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that TBMPC has potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of TBMPC on various cancer cell lines, indicating its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the SAR of TBMPC is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the piperidine ring substituents significantly influence the compound's potency against specific biological targets.
- Analog Studies : Research has focused on synthesizing analogs of TBMPC to enhance its efficacy and selectivity. For instance, modifications to the tert-butyl group or the methylamino moiety have been explored to improve pharmacokinetic properties.
Case Studies and Research Findings
- In Vitro Evaluation :
-
Antimicrobial Studies :
- Research indicated that TBMPC exhibited significant antimicrobial activity against specific bacterial strains. The compound's mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
- Enzyme Inhibition Studies :
Comparative Analysis
To provide a clearer understanding of TBMPC's biological activity compared to similar compounds, the following table summarizes key properties:
| Compound Name | Structure | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | CHNO | Antimicrobial, Cytotoxic | 10 (cancer cells) | Minimal cytotoxicity observed |
| Analog A | CHNO | Anticancer | 5 | Higher potency than TBMPC |
| Analog B | CHNO | Antimicrobial | 15 | Enhanced antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate, and what reaction conditions are typically employed?
- Methodology : The synthesis of tert-butyl piperidine carboxylate derivatives often involves coupling reactions. For example, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate is synthesized using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . For the target compound, analogous steps may include:
Reacting a methylamine-containing precursor with tert-butyl-protected piperidine.
Neutralizing by-products with bases like triethylamine .
Monitoring reaction progress via thin-layer chromatography (TLC) .
Purifying via silica gel column chromatography .
- Key Conditions : Solvent choice (e.g., dichloromethane or methanol), ambient temperature, and stoichiometric reagent ratios are critical for yield optimization.
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ 1.5–3.5 ppm), and methylamino groups (δ 2.2–2.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns .
- Purity Assessment :
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns .
- Elemental Analysis : Validate C, H, N composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
